molecular formula C9H9NO4 B1195961 Dopaquinone CAS No. 25520-73-4

Dopaquinone

Cat. No.: B1195961
CAS No.: 25520-73-4
M. Wt: 195.17 g/mol
InChI Key: AHMIDUVKSGCHAU-LURJTMIESA-N
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Description

Dopaquinone is a key intermediate in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. It is formed through the oxidation of dihydroxyphenylalanine (commonly known as dopa) by the enzyme tyrosinase. This compound is classified as an ortho-quinone due to the presence of two adjacent carbonyl groups in its benzene ring. This compound plays a crucial role in the branching pathways of melanogenesis, leading to the formation of either eumelanin or pheomelanin, depending on the subsequent reactions it undergoes .

Mechanism of Action

Target of Action

Dopaquinone primarily targets intracellular thiols such as cysteine . These thiols play a crucial role in the conversion of this compound, which is a key step in the biosynthetic pathway of melanin .

Mode of Action

This compound interacts with its targets through two main reactions: cyclization and thiol binding . In the presence of intracellular thiols like cysteine, this compound binds to the sulfhydryl group of thiols . This binding produces cysteinyldopa, which is necessary for pheomelanogenesis . On the other hand, under lower concentrations of thiols, this compound spontaneously undergoes intramolecular cyclization through the alanyl side chain .

Biochemical Pathways

The biochemical pathway of melanin is branched into pheomelanogenesis and eumelanogenesis at the stage of this compound conversion . The binding of cysteine to this compound produces cysteinyldopa, which is necessary for pheomelanogenesis . Conversely, the cyclized product, cyclodopa, further transforms into eumelanin, leading to eumelanogenesis .

Pharmacokinetics

It is known that this compound is highly reactive and undergoes rapid transformations in the body . The rate of these reactions is proportional to the acidity constant of the amino group and the rate constant for the nucleophilic addition by the amino group .

Result of Action

The result of this compound’s action is the production of melanin , a pigment molecule that is endogenously synthesized by melanocytes . The type of melanin produced (pheomelanin or eumelanin) depends on the specific reactions that this compound undergoes .

Action Environment

The action of this compound is influenced by the presence of intracellular thiols such as cysteine . The concentration of these thiols can affect whether this compound undergoes cyclization or thiol binding . Therefore, the cellular environment plays a crucial role in determining the outcome of this compound’s action.

Biochemical Analysis

Biochemical Properties

Dopaquinone is an intermediate in the melanin biosynthesis pathway. It is formed from L-DOPA through the action of the enzyme tyrosinase. Tyrosinase catalyzes the hydroxylation of tyrosine to DOPA and the subsequent oxidation of DOPA to this compound . This compound can undergo further reactions to form either pheomelanin or eumelanin, depending on the presence of intracellular thiols such as cysteine . In the presence of cysteine, this compound binds to the sulfhydryl group of thiols, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Alternatively, this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is involved in the regulation of melanin production in melanocytes. The presence of this compound influences cell signaling pathways, gene expression, and cellular metabolism. This compound can bind to intracellular thiols such as cysteine, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Additionally, this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . The balance between these pathways determines the type and amount of melanin produced in melanocytes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. This compound is highly reactive towards nucleophiles due to the presence of two adjacent carbonyl groups in its benzene ring . When this compound undergoes cyclization and thiol binding, an amino (−NH2) group and a sulfhydryl (−SH) group act as nucleophiles, respectively . The binding of cysteine to this compound produces cysteinyldopa, which is necessary for pheomelanogenesis . Alternatively, this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . These reactions are crucial for the regulation of melanin production in melanocytes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be highly reactive and can undergo various chemical reactions, leading to its degradation and transformation into other compounds . The stability of this compound is influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies. For example, excessive production of this compound can result in neuronal damage and cell death, suggesting its potential role in neurodegenerative diseases such as Parkinson’s disease .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that high doses of this compound can lead to toxic or adverse effects, including neuronal damage and cell death . Threshold effects have also been observed, where low doses of this compound may not have significant effects on cellular function, while higher doses can lead to pronounced changes in cellular processes. These findings highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of melanin. It is formed from L-DOPA through the action of the enzyme tyrosinase . This compound can undergo further reactions to form either pheomelanin or eumelanin, depending on the presence of intracellular thiols such as cysteine . In the presence of cysteine, this compound binds to the sulfhydryl group of thiols, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Alternatively, this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . These metabolic pathways are crucial for the regulation of melanin production in melanocytes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to intracellular thiols such as cysteine, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Additionally, this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . The transport and distribution of this compound are influenced by factors such as pH, temperature, and the presence of other biomolecules. These factors can affect the localization and accumulation of this compound within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in melanocytes, where it plays a key role in the biosynthesis of melanin . Within melanocytes, this compound can bind to intracellular thiols such as cysteine, leading to the formation of cysteinyldopa, which is necessary for pheomelanogenesis . Alternatively, this compound can undergo intramolecular cyclization to form cyclodopa, which further transforms into eumelanin . The subcellular localization of this compound is influenced by factors such as pH, temperature, and the presence of other biomolecules, which can affect its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dopaquinone is typically synthesized through the enzymatic oxidation of dihydroxyphenylalanine using tyrosinase. The reaction is carried out under mild conditions, usually at a pH of around 6.8 to 7.4, and at room temperature. The enzyme catalyzes the conversion of dihydroxyphenylalanine to this compound in the presence of molecular oxygen .

Industrial Production Methods: Industrial production of this compound is less common due to its high reactivity and instability. it can be produced on a small scale for research purposes using purified tyrosinase and controlled reaction conditions to prevent further oxidation or polymerization .

Chemical Reactions Analysis

Types of Reactions: Dopaquinone undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Dopaquinone is structurally similar to other ortho-quinones, such as:

Uniqueness: this compound is unique in its role in melanogenesis, where it serves as a branching point for the production of different types of melanin. Its ability to undergo both cyclization and thiol binding reactions distinguishes it from other ortho-quinones, which may not participate in such specific biological pathways .

Properties

IUPAC Name

(2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMIDUVKSGCHAU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=O)C=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)C(=O)C=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897220
Record name L-DOPAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dopaquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25520-73-4, 4430-97-1
Record name (αS)-α-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25520-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopaquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025520734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-DOPAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50897220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOPAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F09Y50AX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dopaquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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